molecular formula C6H7N3O2 B2578849 1-(Triazol-2-yl)cyclopropane-1-carboxylic acid CAS No. 2309454-35-9

1-(Triazol-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2578849
CAS No.: 2309454-35-9
M. Wt: 153.141
InChI Key: HOCPLCUGWRFUKT-UHFFFAOYSA-N
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Description

1-(Triazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features a triazole ring attached to a cyclopropane carboxylic acid moiety

Preparation Methods

The synthesis of 1-(Triazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The cyclopropane carboxylic acid moiety can be introduced through various synthetic routes, including the reaction of cyclopropane derivatives with carboxylating agents.

Chemical Reactions Analysis

1-(Triazol-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring.

    Cycloaddition: The compound can participate in further cycloaddition reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Triazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.

    Materials Science: The unique structural properties of the compound make it useful in the design of novel materials with specific electronic and mechanical properties.

    Biological Research: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(Triazol-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound often acts as an inhibitor of specific enzymes or receptors, binding to the active site and preventing the normal substrate from interacting with the enzyme. The triazole ring and cyclopropane carboxylic acid moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Triazol-2-yl)cyclopropane-1-carboxylic acid can be compared with other triazole-containing compounds, such as:

  • 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid
  • 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid

These compounds share similar structural features but differ in the arrangement of nitrogen atoms within the triazole ring. The unique combination of the triazole ring and cyclopropane carboxylic acid moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(triazol-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-7-3-4-8-9/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCPLCUGWRFUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309454-35-9
Record name 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid
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